molecular formula C8H8BrN3 B13337374 6-Bromo-2,3-dimethylpyrazolo[1,5-a]pyrimidine

6-Bromo-2,3-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B13337374
M. Wt: 226.07 g/mol
InChI Key: CCXISHMEEJJMSC-UHFFFAOYSA-N
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Description

6-Bromo-2,3-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,3-dimethylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Bromo-2,3-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. This interaction often involves hydrogen bonding and hydrophobic interactions with the enzyme’s active site residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2,3-dimethylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct photophysical properties and reactivity. This makes it particularly valuable in applications requiring precise control over fluorescence and chemical reactivity .

Properties

Molecular Formula

C8H8BrN3

Molecular Weight

226.07 g/mol

IUPAC Name

6-bromo-2,3-dimethylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C8H8BrN3/c1-5-6(2)11-12-4-7(9)3-10-8(5)12/h3-4H,1-2H3

InChI Key

CCXISHMEEJJMSC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2N=CC(=CN2N=C1C)Br

Origin of Product

United States

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